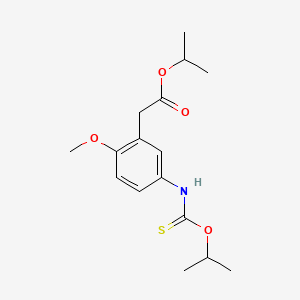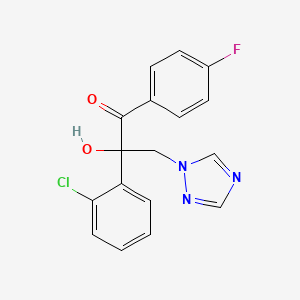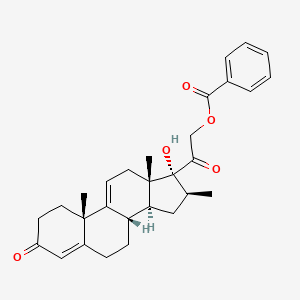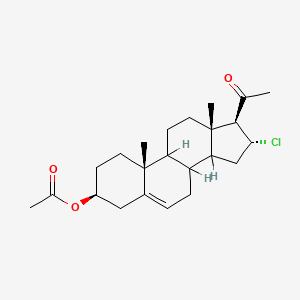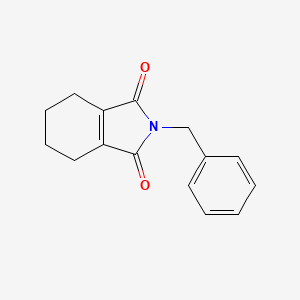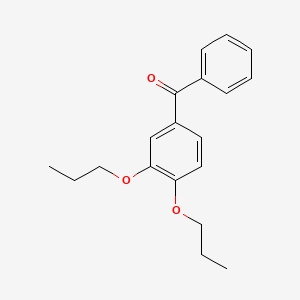![molecular formula C24H24N6O B12680814 (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one CAS No. 72259-80-4](/img/structure/B12680814.png)
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes azide groups and a tert-butyl group attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves a multi-step process. One common method starts with the preparation of the cyclohexanone core, followed by the introduction of the azide groups and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to replace the azide groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide groups typically yields nitro derivatives, while reduction results in the formation of amines.
Scientific Research Applications
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-bis[(4-aminophenyl)methylidene]-4-tert-butylcyclohexan-1-one: Similar structure but with amine groups instead of azide groups.
(2E,6E)-2,6-bis[(4-nitrophenyl)methylidene]-4-tert-butylcyclohexan-1-one: Contains nitro groups instead of azide groups.
Uniqueness
The presence of azide groups in (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one makes it particularly useful for click chemistry applications. This sets it apart from similar compounds with different functional groups, as the azide groups provide unique reactivity and versatility in various chemical reactions.
Properties
CAS No. |
72259-80-4 |
|---|---|
Molecular Formula |
C24H24N6O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C24H24N6O/c1-24(2,3)20-14-18(12-16-4-8-21(9-5-16)27-29-25)23(31)19(15-20)13-17-6-10-22(11-7-17)28-30-26/h4-13,20H,14-15H2,1-3H3/b18-12+,19-13+ |
InChI Key |
HKDFKRQONBWPNS-KLCVKJMQSA-N |
Isomeric SMILES |
CC(C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
